An In-depth Technical Guide to the Physical and Chemical Properties of Crotonic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonic acid, systematically known as (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with significant applications in the chemical and pharmaceutical industries. Its utility as a comonomer in polymers, a precursor in organic synthesis, and its role in biological systems necessitates a comprehensive understanding of its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physical and chemical properties of crotonic acid, detailed experimental protocols for its key reactions, and visualizations of its relevant biological and experimental pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.
Physical Properties of Crotonic Acid
Crotonic acid is a white crystalline solid at room temperature, exhibiting a pungent odor similar to that of butyric acid.[1] It crystallizes as colorless needles from hot water and exists in the monoclinic crystal system.[1][2] The following tables summarize the key physical properties of crotonic acid.
Table 1: General Physical Properties of Crotonic Acid
| Property | Value | Reference |
| IUPAC Name | (2E)-But-2-enoic acid | [1] |
| Synonyms | trans-2-Butenoic acid, β-Methylacrylic acid | [2] |
| Chemical Formula | C₄H₆O₂ | [3] |
| Molar Mass | 86.09 g/mol | [1] |
| Appearance | White to light yellow crystalline flakes | [4] |
| Odor | Pungent, similar to butyric acid | [1][4] |
Table 2: Thermodynamic and Other Physical Properties of Crotonic Acid
| Property | Value | Conditions | Reference |
| Melting Point | 70-73 °C | [1] | |
| Boiling Point | 185-189 °C | [1] | |
| Density | 1.027 g/mL | at 25 °C | [4][5] |
| Vapor Pressure | 0.19 mmHg | at 20 °C | [5] |
| pKa | 4.69 | at 25 °C | [1][4] |
| Flash Point | 88 °C | Closed cup | [5] |
| Autoignition Temp. | 396 °C | [6] |
Table 3: Solubility of Crotonic Acid
| Solvent | Solubility | Temperature | Reference |
| Water | Soluble | 20 °C | |
| 94 g/L | 25 °C | [7] | |
| Ethanol (B145695) | Soluble | [3] | |
| Ether | Soluble | [3] | |
| Acetone | Soluble | [8] |
Chemical Properties and Reactions of Crotonic Acid
Crotonic acid's chemical reactivity is characterized by the presence of both a carboxylic acid group and a carbon-carbon double bond, allowing it to undergo a variety of reactions.
Reactions of the Carboxylic Acid Group
-
Esterification: Crotonic acid reacts with alcohols in the presence of an acid catalyst, typically sulfuric acid, to form the corresponding crotonate esters.[1][2]
Reactions of the Alkene Group
-
Hydrogenation: The double bond of crotonic acid can be reduced to form butyric acid. This can be achieved through catalytic hydrogenation or by using reducing agents like zinc and sulfuric acid.[1][2]
-
Halogenation: Treatment with halogens such as chlorine or bromine results in the addition across the double bond to yield 2,3-dihalobutyric acids.[1][2] The addition of hydrogen bromide forms 3-bromobutyric acid.[1][2]
-
Oxidation: Reaction with an alkaline potassium permanganate (B83412) solution leads to the formation of 2,3-dihydroxybutyric acid.[1][2]
-
Reaction with Hypochlorous Acid: Crotonic acid reacts with hypochlorous acid to produce 2-chloro-3-hydroxybutyric acid.[1][2]
Other Reactions
-
Formation of Acid Anhydride: Upon heating with acetic anhydride, crotonic acid is converted to its acid anhydride.[1][2]
-
Synthesis of DL-Threonine: Crotonic acid reacts with ammonia (B1221849) at the alpha position in the presence of mercury(II) acetate (B1210297) to produce DL-threonine.[1][9]
Experimental Protocols
Determination of Melting Point
This protocol describes a general method for determining the melting point of crotonic acid using a capillary melting point apparatus.
Materials:
-
Crotonic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the crotonic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered crotonic acid into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of crotonic acid (around 72 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
A pure sample of crotonic acid should exhibit a sharp melting range of 1-2 °C.
Synthesis of Ethyl Crotonate (Esterification)
This protocol outlines the Fischer esterification of crotonic acid with ethanol.
Materials:
-
Crotonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine crotonic acid (1 mole equivalent) and an excess of absolute ethanol (3-5 mole equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents) to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude ethyl crotonate by distillation.
Bromination of Crotonic Acid
This protocol describes the addition of bromine to crotonic acid to form 2,3-dibromobutyric acid.[10]
Materials:
-
trans-Crotonic acid
-
Bromine
-
Carbon tetrachloride
-
Ligroin
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve bromine (1.0 mole) in 200 ml of carbon tetrachloride.[10]
-
In small portions, add trans-crotonic acid (1.0 mole) to the bromine solution.[10] Initial additions may require cooling of the flask.[10]
-
Once all the crotonic acid has been added, allow the reaction mixture to return to room temperature.[10]
-
Heat the solution under reflux until it becomes a light orange color.[10]
-
Add 500 ml of ligroin to the solution and cool to induce crystallization.[10]
-
Collect the resulting crystals of 2,3-dibromobutyric acid by filtration.[10] A yield of approximately 81% can be expected.[10]
Visualizations
Chemical Reaction Pathways
The following diagrams illustrate key chemical transformations of crotonic acid.
Caption: Key chemical reactions of crotonic acid.
Signaling Pathway: Inhibition of Gloeobacter Ligand-Gated Ion Channel (GLIC)
Crotonic acid has been shown to act as an allosteric inhibitor of the Gloeobacter ligand-gated ion channel (GLIC), a proton-gated ion channel.[11][12] This suggests a potential role for crotonic acid and similar molecules in modulating ion channel function.
Caption: Allosteric inhibition of GLIC by crotonic acid.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a crotonic acid derivative, such as an ester.
References
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]
- 9. knowunity.co.uk [knowunity.co.uk]
- 10. studymind.co.uk [studymind.co.uk]
- 11. scribd.com [scribd.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
